3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one
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Overview
Description
3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core linked to a piperazine moiety. This compound is of interest due to its potential pharmacological properties, which may include neuroprotective, anti-inflammatory, and antimicrobial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one typically involves multiple steps. One common approach is to start with the quinazolinone core, which can be synthesized through a cyclization reaction involving anthranilic acid derivatives. The piperazine moiety is then introduced through a nucleophilic substitution reaction, where the piperazine ring is attached to the quinazolinone core via an alkyl chain.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the piperazine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the piperazine or quinazolinone rings .
Scientific Research Applications
3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and inflammation.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The quinazolinone core may inhibit specific enzymes or signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives and piperazine-containing molecules. Examples include:
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety .
Uniqueness
What sets 3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one apart is its unique combination of a quinazolinone core and a methoxyphenyl-substituted piperazine moiety. This structure may confer distinct pharmacological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C25H30N4O3 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-[6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]quinazolin-4-one |
InChI |
InChI=1S/C25H30N4O3/c1-32-21-9-7-8-20(18-21)27-14-16-28(17-15-27)24(30)12-3-2-6-13-29-19-26-23-11-5-4-10-22(23)25(29)31/h4-5,7-11,18-19H,2-3,6,12-17H2,1H3 |
InChI Key |
HIUPNGKIUNPYRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCCCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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